Technical Guide: Spectroscopic Characterization of Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
Technical Guide: Spectroscopic Characterization of Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
[1]
Executive Summary
Molecule: Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
IUPAC Name: N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
Molecular Formula:
This technical guide provides a comprehensive framework for the synthesis and spectroscopic validation of N-(2-methoxyphenyl)benzothiazol-2-amine.[1] This compound represents a critical scaffold in medicinal chemistry, combining the pharmacophoric benzothiazole core with an electron-donating ortho-methoxy aniline moiety.[1]
The structural analysis of this molecule is non-trivial due to the presence of prototropic tautomerism (amino-imino equilibrium), which significantly influences spectroscopic signatures.[1] This guide synthesizes field-proven synthetic protocols with predictive spectroscopic ranges based on structural analogs and electronic theory.
Structural Dynamics & Tautomerism
Before interpreting spectra, researchers must understand the dynamic nature of the 2-aminobenzothiazole core.[1] This molecule exists in a tautomeric equilibrium between the amino form (aromatic benzothiazole ring) and the imino form (non-aromatic benzothiazoline ring).[1][2]
-
Amino Form (Predominant): Stabilized by the aromaticity of the benzothiazole system.[1][2]
-
Imino Form: Can be stabilized by solvent polarity and intramolecular hydrogen bonding, particularly with the ortho-methoxy group on the phenyl ring.[1]
Expert Insight: In non-polar solvents (e.g.,
Visualization: Tautomeric Equilibrium
Figure 1: Tautomeric equilibrium between amino and imino forms, influenced by intramolecular hydrogen bonding.[1]
Synthesis Protocol (Nucleophilic Aromatic Substitution)
The most robust route for synthesizing this derivative is the nucleophilic displacement of 2-chlorobenzothiazole by o-anisidine (2-methoxyaniline).[1]
Reagents
-
Substrate: 2-Chlorobenzothiazole (1.0 eq)
-
Nucleophile: 2-Methoxyaniline (1.1 eq)[1]
-
Solvent: Ethanol or DMF[1]
-
Catalyst: Conc. HCl (catalytic) or refluxing in high-boiling solvent.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 2-chlorobenzothiazole (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add 2-methoxyaniline (11 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1] -
Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water.
-
Neutralization: If acid catalysis was used, neutralize with 10%
to precipitate the free base.[1] -
Purification: Filter the solid and recrystallize from hot ethanol/water to yield the pure amine.
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway via nucleophilic aromatic substitution.[1][3]
Spectroscopic Data Profile
The following data represents the expected characteristic signals derived from structure-activity relationships of benzothiazole derivatives.
A. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the formation of the secondary amine linkage and the presence of the ether group.[1]
| Functional Group | Wavenumber ( | Mode Description |
| N-H | 3250 – 3400 | Secondary amine stretch.[1] Usually a single, sharp band.[1] Broadening indicates H-bonding. |
| C=N | 1610 – 1640 | Benzothiazole ring stretching (Endocyclic).[1] |
| C=C (Ar) | 1450 – 1600 | Aromatic skeletal vibrations (Multiple bands).[1][4] |
| C-O-C | 1230 – 1260 | Aryl alkyl ether asymmetric stretch (Methoxy group).[1] |
| C-S-C | 680 – 750 | C-S stretch of the thiazole ring.[1][4] |
B. Nuclear Magnetic Resonance ( NMR)
Solvent:
| Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| N-H | 10.2 – 10.8 | Broad Singlet | 1H | Deshielded by aromatic ring current and H-bonding.[1] Disappears with |
| Ar-H (Benzothiazole) | 7.6 – 8.0 | Doublets/Multiplets | 2H | Protons at positions 4 and 7 are most deshielded.[1] |
| Ar-H (Benzothiazole) | 7.1 – 7.4 | Triplets/Multiplets | 2H | Protons at positions 5 and 6.[1] |
| Ar-H (Phenyl) | 8.1 – 8.3 | Doublet (dd) | 1H | Proton at position 6' (ortho to NH) is deshielded by the amine anisotropy.[1] |
| Ar-H (Phenyl) | 6.9 – 7.1 | Multiplets | 3H | Remaining phenyl protons.[1] |
| -OCH | 3.80 – 3.90 | Singlet | 3H | Characteristic sharp singlet for methoxy attached to an aromatic ring.[1] |
Critical QC Check: If the N-H peak appears upfield (e.g., ~4-5 ppm), it suggests the amine has not formed, or hydrolysis has occurred.[1] The downfield shift (>10 ppm) is a hallmark of the benzothiazole-amine linkage.[1]
C. Carbon NMR ( NMR)
Key diagnostic peaks:
-
C=N (C2 of Benzothiazole): ~160–165 ppm (Most deshielded).[1]
-
C-O (C2' of Phenyl): ~148–152 ppm (Ipso carbon attached to methoxy).[1]
-
Ar-C: 110–140 ppm (Cluster of aromatic carbons).[1]
-
-OCH
: ~55–56 ppm.[1]
D. Mass Spectrometry (MS)[1]
-
Molecular Ion (
): m/z 256[1] -
Base Peak: Often the molecular ion or a fragment resulting from the loss of the methoxy group (
) or cleavage of the C-N bond.[1] -
Isotope Pattern: Look for the
isotope peak ( ) at ~4.5% intensity relative to the molecular ion.[1]
Analytical Quality Control
To ensure the data generated is valid for drug development applications, the following self-validating protocol is required:
-
Exchange: Run the
NMR, then add 2 drops of and shake. The peak at ~10.5 ppm must disappear.[1] If it remains, it is an impurity (not the amine N-H).[1] -
Solvent Residuals: Verify that the peak at ~3.8 ppm is the methoxy group and not residual water (3.33 ppm in DMSO) or ethanol (1.06/3.44 ppm).[1]
-
Melting Point: Expected range: 155–160°C (Varies slightly by crystal habit/solvent). Sharp range (<2°C) indicates high purity.[1]
References
-
Synthesis of Benzothiazole Derivatives: Mittal, A., et al. (2008).[1][4][6] Synthesis and antifungal activity of some new 2-substituted benzothiazoles.[1][3][6]6[1][3][6][7]
-
Tautomerism in 2-Aminobenzothiazoles: Raczyńska, E. D., et al. (2011).[1][2][6] Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles.[1][8] Journal of the Chemical Society, Perkin Transactions 2.[1] 8
-
Spectroscopic Data of Analogs (6-Methoxy isomers): Saeed, A., et al. (2012).[1] 6-Methoxy-1,3-benzothiazol-2-amine.[1][3][9] Acta Crystallographica Section E. 9[1][9]
-
General Review of 2-Aminobenzothiazole Chemistry: MDPI. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.6[1][3][6][7]
Sources
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. derpharmachemica.com [derpharmachemica.com]
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- 7. researchgate.net [researchgate.net]
- 8. Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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